molecular formula C10H17N3O B13352248 ((2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-yl)methanamine

((2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B13352248
M. Wt: 195.26 g/mol
InChI Key: RNVLUULNDXMNEA-DTWKUNHWSA-N
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Description

((2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-yl)methanamine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biological Activity

The compound ((2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-yl)methanamine is a chiral molecule notable for its unique stereochemistry and functional groups, including a tetrahydropyran ring and an imidazole moiety. These structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • IUPAC Name : this compound dihydrochloride

Predicted Biological Activities

The biological activity of this compound can be inferred from its structural characteristics. Compounds with similar structures often exhibit various activities, including:

  • Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties.
  • Cytotoxicity : Tetrahydropyran derivatives have been associated with cytotoxic effects against cancer cells.
  • Antimalarial Activity : Similar compounds have demonstrated efficacy in treating malaria.

The mechanism of action for this compound may involve interactions with biological macromolecules such as enzymes and receptors. Interaction studies typically utilize methods like:

  • Molecular Docking Studies : To predict binding affinities and modes of interaction.
  • In Vitro Assays : To evaluate the compound's effects on cell viability and proliferation.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study demonstrated that imidazole derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting that similar activities could be expected from this compound.
  • Cytotoxicity Assays : Research on tetrahydropyran derivatives indicated notable cytotoxic effects against several cancer cell lines, highlighting the potential of this compound in cancer therapy.
  • Pharmacological Evaluation : The compound's pharmacological profile was evaluated using computational tools like PASS (Prediction of Activity Spectra for Substances), which predicted a broad spectrum of biological activities based on its structure.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-MethylimidazoleImidazole ringAntimicrobial
Tetrahydropyranyl DerivativesTetrahydropyran structureCytotoxicity
4-AminoquinolineAmino group and aromatic systemAntimalarial

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)9-8(7-11)3-2-6-14-9/h4-5,8-9H,2-3,6-7,11H2,1H3/t8-,9+/m0/s1

InChI Key

RNVLUULNDXMNEA-DTWKUNHWSA-N

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)CN

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)CN

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.